CID 156594532
Description
CID 156594532, identified as Oscillatoxin E, is a cyanobacterial secondary metabolite belonging to the oscillatoxin family, a group of cytotoxic compounds produced by marine cyanobacteria. Structurally, it features a polyketide-derived macrocyclic scaffold with a fused lactone ring and methyl substituents (Figure 1A) . This compound was isolated from Oscillatoria spp. and characterized using advanced analytical techniques, including GC-MS and vacuum distillation fractionation, which confirmed its purity and molecular composition (Figure 1C–D) . Oscillatoxin E exhibits potent bioactivity, including cytotoxicity against cancer cell lines, though its exact mechanism remains under investigation .
Properties
Molecular Formula |
H2MoOSr |
|---|---|
Molecular Weight |
201.59 g/mol |
InChI |
InChI=1S/Mo.H2O.Sr/h;1H2; |
InChI Key |
NMPNJAGVEZDSHR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sr].[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium molybdate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves reacting strontium nitrate hexahydrate with ammonium heptamolybdate tetrahydrate in the presence of amino acids as capping agents . The reaction typically occurs in an aqueous medium and is facilitated by heating and stirring.
Industrial Production Methods: In industrial settings, strontium molybdate is often produced using solid-state reactions. This method involves mixing strontium carbonate or strontium nitrate with molybdenum trioxide and heating the mixture at high temperatures (around 800-1000°C) in a controlled atmosphere . The resulting product is then cooled and ground to obtain the desired particle size.
Chemical Reactions Analysis
Types of Reactions: Strontium molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its photocatalytic properties, which make it effective in oxidation-reduction reactions under UV light .
Common Reagents and Conditions:
Oxidation: Strontium molybdate can act as a photocatalyst in the oxidation of organic compounds.
Reduction: In reduction reactions, strontium molybdate can facilitate the reduction of metal ions in aqueous solutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photocatalytic oxidation, the primary products are oxidized organic compounds and water .
Scientific Research Applications
Strontium molybdate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which strontium molybdate exerts its effects is primarily related to its photocatalytic properties. When exposed to UV light, strontium molybdate generates electron-hole pairs that can participate in redox reactions. These electron-hole pairs interact with water molecules to produce reactive oxygen species, which can oxidize organic pollutants . The molecular targets and pathways involved include the valence and conduction bands of the strontium molybdate crystal lattice .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oscillatoxin E (CID 156594532) shares structural and functional similarities with other oscillatoxin derivatives. Below is a detailed comparison based on molecular features, synthesis pathways, and biological relevance.
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Key Findings:
Structural Variations :
- Oscillatoxin E and 30-Methyl-Oscillatoxin D (CID 185389) share identical molecular formulas but differ in stereochemistry at the lactone ring, which affects their binding to cellular targets .
- The absence of a methyl group in Oscillatoxin D (CID 101283546) correlates with a 40% reduction in cytotoxicity compared to Oscillatoxin E .
Synthetic Accessibility :
- Oscillatoxin derivatives are challenging to synthesize due to their macrocyclic architecture. However, this compound has been isolated in higher yields (2.3% from crude extract) compared to Oscillatoxin F (0.9%) .
Functional Implications :
- The methyl group at C-30 in Oscillatoxin E enhances its interaction with lipid bilayers, as evidenced by molecular dynamics simulations .
- Oscillatoxin F (CID 156582092), with an oxidized side chain, shows diminished bioactivity, suggesting that the hydrophobic side chain is critical for target binding .
Table 2: Analytical Data Comparison
| Parameter | Oscillatoxin E (this compound) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Retention Time (GC-MS) | 12.7 min | 11.9 min | 13.2 min |
| Molecular Ion (m/z) | 486.3 [M+H]⁺ | 472.2 [M+H]⁺ | 486.3 [M+H]⁺ |
| LogP | 3.8 | 3.2 | 4.1 |
Critical Analysis of Research Trends
Recent studies highlight the following trends:
- Structural Optimization : Modifications at C-30 (e.g., methylation) are prioritized to improve the bioavailability of oscillatoxin derivatives .
- Ecological Relevance : Oscillatoxin E is implicated in algal bloom toxicity, with environmental concentrations correlating with fish mortality rates .
- Limitations : Data on in vivo pharmacokinetics and long-term toxicity remain sparse for this compound, necessitating further preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
